An In-depth Technical Guide to the Putative Mechanism of Action of 1-(Isoquinolin-5-YL)piperazin-2-one
An In-depth Technical Guide to the Putative Mechanism of Action of 1-(Isoquinolin-5-YL)piperazin-2-one
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Known Unknowns
In the landscape of drug discovery, we often encounter molecules of interest for which a direct, comprehensive biological characterization is not yet publicly available. 1-(Isoquinolin-5-YL)piperazin-2-one is one such compound. While specific studies on this molecule are sparse, its core structure, a fusion of an isoquinoline and a piperazin-2-one moiety, provides a strong foundation for hypothesizing its mechanism of action. This guide is structured not as a definitive statement of fact, but as a rigorous, evidence-based roadmap for the scientific investigation of this compound. We will leverage structure-activity relationships (SAR) from closely related analogs to propose and detail the most probable biological targets and pathways. Our approach is grounded in providing not just what to test, but why these avenues of investigation are the most scientifically sound.
Part 1: Deconstruction of the Pharmacophore and Primary Hypotheses
The structure of 1-(Isoquinolin-5-YL)piperazin-2-one is a composite of two well-known pharmacophores: the isoquinoline ring system and a piperazine derivative. Isoquinoline-based compounds are prevalent in medicinal chemistry, displaying a wide array of biological activities including anticancer and neurological effects.[1][2] The piperazine ring is a common scaffold in centrally active agents and kinase inhibitors.[3]
Based on the extensive literature on analogous structures, we can formulate two primary hypotheses for the mechanism of action of 1-(Isoquinolin-5-YL)piperazin-2-one:
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Hypothesis 1: Inhibition of Protein Kinases. The isoquinoline scaffold is a key hinge-binding moiety for numerous ATP-competitive kinase inhibitors.[4] Specifically, Rho-associated coiled-coil-containing protein kinases (ROCK) and Protein Kinase C (PKC) are well-documented targets for isoquinoline derivatives.[5][6][7]
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Hypothesis 2: Modulation of Dopamine Receptors. The 1-substituted isoquinoline-piperazine motif is a recognized pharmacophore for dopamine D3 receptor agonists.[8][9][10]
This guide will now proceed to explore each hypothesis in depth, providing the scientific rationale and detailed experimental protocols to validate or refute them.
Part 2: Hypothesis 1 - Protein Kinase Inhibition
Scientific Rationale
The structural similarity to known kinase inhibitors is compelling. For instance, Fasudil, a clinically approved ROCK inhibitor, is an isoquinolinesulfonamide.[7] Another related compound, 1-(5-isoquinolinyl-sulfonyl)-2-methylpiperazine (H-7), is a known inhibitor of both Protein Kinase C (PKC) and cAMP-dependent protein kinase.[5][6][11] These kinases are crucial regulators of cell proliferation, cytoskeletal arrangement, and survival pathways, making them attractive targets in oncology and other therapeutic areas.[1] The isoquinoline moiety of these inhibitors typically occupies the ATP-binding pocket of the kinase, forming critical hydrogen bonds with the hinge region of the enzyme.
Proposed Signaling Pathway: ROCK Inhibition
The ROCK signaling pathway is a central regulator of actin-myosin contractility.[4] Its inhibition by a compound like 1-(Isoquinolin-5-YL)piperazin-2-one would be expected to disrupt this pathway, leading to downstream effects such as reduced cell migration and proliferation.
Caption: Proposed inhibition of the ROCK signaling pathway.
Experimental Validation Workflow
A multi-tiered approach is necessary to confirm kinase inhibition, starting with in vitro biochemical assays and progressing to cell-based functional assays.
Caption: Experimental workflow for validating kinase inhibition.
Protocol 1: Broad Kinase Panel Screening
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Objective: To identify the primary kinase targets of 1-(Isoquinolin-5-YL)piperazin-2-one from a large panel of recombinant human kinases.
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Methodology:
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Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega).
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Submit the compound for screening at a fixed concentration (typically 1 µM) against a panel of >400 kinases.
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The assay format is typically a binding assay (e.g., KINOMEscan™) or an activity assay (e.g., ADP-Glo™).
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Data is reported as Percent Inhibition relative to a control inhibitor.
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Causality and Interpretation: This initial screen is a broad, unbiased approach to identify potential targets. Hits are typically defined as kinases showing >50% or >75% inhibition. This step is crucial for hypothesis generation and avoids focusing prematurely on a single candidate like ROCK or PKC.
Protocol 2: IC50 Determination for Lead Targets
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Objective: To quantify the potency of the compound against the top hits identified in the initial screen.
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Methodology:
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For each hit kinase (e.g., ROCK1, ROCK2, PKC isoforms), perform a dose-response curve.
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Prepare serial dilutions of the compound, typically from 10 µM down to 0.1 nM.
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Use a radiometric (e.g., ³²P-ATP) or fluorescence-based (e.g., Z'-LYTE™) in vitro kinase activity assay.
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Incubate the kinase, substrate, ATP, and varying concentrations of the compound.
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Measure kinase activity and plot Percent Inhibition versus compound concentration.
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Fit the data to a four-parameter logistic equation to determine the IC50 value.
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Self-Validation: The experiment should include a known inhibitor for each kinase as a positive control to validate assay performance. A DMSO-only control serves as the baseline for 0% inhibition.
Protocol 3: Cellular Target Engagement
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Objective: To confirm that the compound interacts with the target kinase within a live cellular environment.
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Methodology (NanoBRET™ Target Engagement Assay):
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Genetically fuse the target kinase (e.g., ROCK2) to NanoLuc® luciferase.
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Express this fusion protein in a suitable cell line (e.g., HEK293).
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Add a cell-permeable fluorescent tracer that binds to the kinase's ATP pocket.
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In the absence of a competing compound, Bioluminescence Resonance Energy Transfer (BRET) occurs between the luciferase donor and the fluorescent tracer acceptor.
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Add increasing concentrations of 1-(Isoquinolin-5-YL)piperazin-2-one. If the compound binds to the target, it will displace the tracer, leading to a decrease in the BRET signal.
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Quantify the BRET ratio to determine the cellular IC50.
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Trustworthiness: This assay provides direct evidence of target binding in a physiological context, bridging the gap between biochemical potency and cellular activity.
Part 3: Hypothesis 2 - Dopamine Receptor Modulation
Scientific Rationale
A study on structurally related compounds identified (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine as a potent and selective dopamine D3 receptor agonist.[8][9][10] This compound shares the critical 1-(isoquinolin-yl)piperazine core. The D3 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the limbic regions of the brain and is a target for treating conditions like Parkinson's disease and addiction.[8][9]
Proposed Signaling Pathway: D3 Receptor Agonism
As a Gi/o-coupled receptor, activation of the D3 receptor by an agonist leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream effectors like ERK.
Caption: Proposed agonism of the Dopamine D3 receptor pathway.
Experimental Validation Workflow
Validation requires a combination of binding and functional assays to determine affinity, potency, and efficacy (agonist vs. antagonist activity).
Protocol 1: Radioligand Binding Assay
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Objective: To determine the binding affinity (Ki) of the compound for human D2 and D3 receptors.
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Methodology:
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Use cell membranes prepared from HEK293 cells stably expressing either the human D2 or D3 receptor.
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Perform a competition binding experiment using a high-affinity radioligand (e.g., [³H]-Spiperone).
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Incubate the membranes, radioligand at a fixed concentration (near its Kd), and a range of concentrations of the test compound.
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Separate bound from free radioligand by rapid filtration through glass fiber filters.
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Quantify the bound radioactivity using liquid scintillation counting.
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Plot the percentage of specific binding against the concentration of the test compound to determine the IC50.
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Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
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Authoritative Grounding: This is the gold-standard method for determining receptor affinity and has been used extensively in the characterization of dopaminergic ligands.[9][10]
Protocol 2: [³⁵S]GTPγS Functional Assay
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Objective: To measure the functional activity (potency, EC50, and efficacy, Emax) of the compound at D2 and D3 receptors.
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Methodology:
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This assay measures the activation of G-proteins, the first step in the signaling cascade, upon receptor agonism.
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Incubate D2 or D3 receptor-expressing cell membranes with GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the test compound.
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If the compound is an agonist, it will activate the receptor, causing the Gα subunit to release GDP and bind [³⁵S]GTPγS.
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Capture the Gα-[³⁵S]GTPγS complex on a filter plate (e.g., via scintillation proximity assay).
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Measure the incorporated radioactivity.
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Plot the data to generate a dose-response curve, from which the EC50 (potency) and Emax (efficacy relative to a full agonist like dopamine) can be determined.
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Causality and Interpretation: An increase in [³⁵S]GTPγS binding indicates agonist activity. If the compound shows high affinity in the binding assay but no activity in this assay, it may be an antagonist. To confirm this, it would be tested for its ability to inhibit the signal generated by a known agonist.
Comparative Data from Analogs
To provide context for potential results, the following table summarizes binding and functional data for a known D3-preferring agonist with a similar core structure.
| Compound | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity (Ki) | D3 EC50 (nM) | D2/D3 Selectivity (EC50) |
| Analog (-)-24c | 269 | 2.23 | 121 | 0.52 | 223 |
| Data sourced from a study on D3 receptor preferring agonists.[8] |
Part 4: Synthesis and Future Directions
The investigation into the mechanism of action of 1-(Isoquinolin-5-YL)piperazin-2-one must be guided by a systematic, hypothesis-driven approach. The structural motifs strongly suggest a plausible role as either a protein kinase inhibitor or a dopamine receptor modulator. The experimental workflows detailed in this guide provide a robust framework for elucidating its primary biological function.
Initial screening should encompass both broad kinase panels and dopamine receptor binding assays. The results of these initial steps will be pivotal, dictating whether to pursue a deeper investigation into its effects on cellular signaling in cancer models or its potential as a CNS-active agent. Subsequent studies would logically progress to cell-based phenotypic assays (e.g., cell migration, apoptosis for kinase inhibitors; cAMP modulation, neurite outgrowth for GPCR modulators) and ultimately, in vivo validation in relevant animal models. This methodical progression ensures that research efforts are directed by empirical data, maximizing the potential for a successful characterization of this promising chemical entity.
References
- Title: 1-(Isoquinolin-5-yl)-4-methylpiperazin-2-one (EVT-13094094)
- Title: A fluorescent protein kinase C inhibitor: 1-(1-hydroxy-5-isoquinolinylsulfonyl)
- Title: Protein kinase C inhibitor, 1-(5-isoquinolinyl-sulfonyl-2-methylpiperazine (H-7)
- Title: Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl)
- Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: MDPI URL
- Title: Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)
- Title: Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)
- Title: Development of (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)
- Title: The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif Source: PMC URL
- Title: Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design Source: MDPI URL
- Title: Novel 4-(piperazin-1-yl)quinolin-2(1H)
- Title: Method of preparing 1,2-dihydroquinolin-2-ones or their salts Source: Google Patents URL
- Title: Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications Source: International Journal of Pharmaceutical Sciences URL
- Title: Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)
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- 2. ijpsjournal.com [ijpsjournal.com]
- 3. evitachem.com [evitachem.com]
- 4. Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design [mdpi.com]
- 5. A fluorescent protein kinase C inhibitor: 1-(1-hydroxy-5-isoquinolinylsulfonyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 9. Development of (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: potent in vivo activity in Parkinson's disease animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
